1-[Amino(4-fluorophenyl)methyl]cyclopentan-1-ol hydrochloride
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Overview
Description
1-[Amino(4-fluorophenyl)methyl]cyclopentan-1-ol hydrochloride is a chemical compound with a unique structure that includes a cyclopentane ring, an amino group, and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[Amino(4-fluorophenyl)methyl]cyclopentan-1-ol hydrochloride typically involves the reaction of 4-fluorobenzylamine with cyclopentanone under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the reduction of the intermediate imine to the desired amine. The final product is then converted to its hydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
1-[Amino(4-fluorophenyl)methyl]cyclopentan-1-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Further reduction can lead to the formation of secondary or tertiary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopentanone derivatives, while substitution reactions can produce a variety of substituted amines.
Scientific Research Applications
1-[Amino(4-fluorophenyl)methyl]cyclopentan-1-ol hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[Amino(4-fluorophenyl)methyl]cyclopentan-1-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-fluorophenyl)cyclopentan-1-amine hydrochloride
- 1-{[(4-Fluorophenyl)amino]methyl}cyclopentan-1-ol
Uniqueness
1-[Amino(4-fluorophenyl)methyl]cyclopentan-1-ol hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific research and industrial applications .
Properties
Molecular Formula |
C12H17ClFNO |
---|---|
Molecular Weight |
245.72 g/mol |
IUPAC Name |
1-[amino-(4-fluorophenyl)methyl]cyclopentan-1-ol;hydrochloride |
InChI |
InChI=1S/C12H16FNO.ClH/c13-10-5-3-9(4-6-10)11(14)12(15)7-1-2-8-12;/h3-6,11,15H,1-2,7-8,14H2;1H |
InChI Key |
XOGRVWKFYKMERK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(C(C2=CC=C(C=C2)F)N)O.Cl |
Origin of Product |
United States |
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